molecular formula C6H11FO5 B12391886 2-Deoxy-2-fluoro-D-glucose-13C,d7

2-Deoxy-2-fluoro-D-glucose-13C,d7

Cat. No.: B12391886
M. Wt: 195.15 g/mol
InChI Key: AOYNUTHNTBLRMT-VVZLUFAVSA-N
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Description

2-Deoxy-2-fluoro-D-glucose-13C,d7 is a chemically modified glucose molecule where specific hydrogen atoms are replaced with deuterium (d7) and a carbon atom is replaced with the isotope carbon-13 (13C). This compound is often used in scientific research due to its unique properties, which make it useful in various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-fluoro-D-glucose-13C,d7 typically involves multiple steps:

    Starting Material: The process begins with a glucose derivative, often methyl alpha-D-glucopyranoside.

    Fluorination: The hydroxyl group at the second carbon position is replaced with a fluorine atom. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Deuteration: The hydrogen atoms are replaced with deuterium. This step often involves the use of deuterated reagents or solvents.

    Carbon-13 Labeling: The incorporation of carbon-13 can be done using carbon-13 labeled precursors during the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-fluoro-D-glucose-13C,d7 can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the glucose backbone.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like glucosidases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

2-Deoxy-2-fluoro-D-glucose-13C,d7 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand glucose metabolism.

    Biology: Helps in studying cellular uptake and utilization of glucose.

    Medicine: Employed in positron emission tomography (PET) imaging to diagnose and monitor diseases like cancer.

    Industry: Used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of 2-Deoxy-2-fluoro-D-glucose-13C,d7 involves its uptake by glucose transporters in cells. Once inside the cell, it undergoes phosphorylation by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate. This compound is not further metabolized in the glycolytic pathway, leading to its accumulation in cells. This property is particularly useful in imaging techniques like PET, where the accumulation of the compound can be visualized to identify areas of high metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-fluoro-D-glucose: Similar structure but without isotopic labeling.

    2-Deoxy-D-glucose: Lacks the fluorine atom.

    Fluorodeoxyglucose (FDG): Commonly used in PET imaging but without deuterium or carbon-13 labeling.

Uniqueness

2-Deoxy-2-fluoro-D-glucose-13C,d7 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms enhance stability and alter metabolic pathways, while the carbon-13 labeling allows for precise tracking and quantification in metabolic studies.

This compound’s unique properties make it a valuable tool in various fields, from basic research to clinical diagnostics.

Properties

Molecular Formula

C6H11FO5

Molecular Weight

195.15 g/mol

IUPAC Name

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2-fluoro-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexan-1-one

InChI

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D

InChI Key

AOYNUTHNTBLRMT-VVZLUFAVSA-N

Isomeric SMILES

[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)F

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)O

Origin of Product

United States

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